molecular formula C14H8Cl2O3 B5821428 2-chloro-4-formylphenyl 4-chlorobenzoate

2-chloro-4-formylphenyl 4-chlorobenzoate

Cat. No. B5821428
M. Wt: 295.1 g/mol
InChI Key: BNAODFTWYSAEDB-UHFFFAOYSA-N
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Description

2-chloro-4-formylphenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CFPB, and it has a molecular formula of C14H8Cl2O3. CFPB is a white to light yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism of Action

The mechanism of action of CFPB is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. CFPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. CFPB has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
CFPB has been shown to have several biochemical and physiological effects. Studies have shown that CFPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that are involved in the programmed cell death process. CFPB has also been shown to inhibit the expression of various proteins that are involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and c-Myc. In addition to its anticancer effects, CFPB has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CFPB in lab experiments is its potent anticancer activity. This makes it an ideal candidate for the development of new cancer drugs. CFPB is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CFPB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, CFPB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on CFPB. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that CFPB has potent anticancer activity, and further research is needed to determine its safety and efficacy in humans. Another area of research is the development of new antibiotics. CFPB has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of CFPB and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
In conclusion, 2-chloro-4-formylphenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CFPB has been shown to have potent anticancer, antibacterial, and antifungal activity, making it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand the mechanism of action of CFPB and its potential applications in other fields.

Synthesis Methods

The synthesis of CFPB involves a multistep process that requires the use of various reagents and catalysts. The first step involves the synthesis of 2-chloro-4-formylphenyl acetic acid, which is achieved by the reaction of 2-chloro-4-nitrophenyl acetic acid with thionyl chloride. The resulting product is then reacted with 4-chlorobenzoic acid in the presence of a catalyst to form CFPB. The overall yield of this process is approximately 70%.

Scientific Research Applications

CFPB has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that CFPB exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, CFPB has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2-chloro-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-4-2-10(3-5-11)14(18)19-13-6-1-9(8-17)7-12(13)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAODFTWYSAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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